An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)-2-methylphenol
An In-depth Technical Guide to the Chemical Properties of 4-(Furan-2-yl)-2-methylphenol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 4-(Furan-2-yl)-2-methylphenol, a molecule of interest in medicinal chemistry and materials science. This document delves into its structure, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to drug development. By synthesizing theoretical knowledge with practical insights, this guide aims to be an essential resource for researchers working with this and structurally related compounds.
Introduction
4-(Furan-2-yl)-2-methylphenol is a bi-aromatic compound featuring a phenol ring substituted with a methyl group at the ortho position and a furan ring at the para position. This unique combination of a phenolic hydroxyl group, a lipophilic methyl group, and an electron-rich furan moiety bestows upon the molecule a distinct set of chemical and physical properties. The furan ring, a five-membered aromatic heterocycle, is a common motif in pharmacologically active compounds, often serving as a bioisostere for a phenyl ring, which can modulate metabolic stability and receptor interactions. The phenolic component is a well-known pharmacophore with antioxidant and various other biological activities. The strategic placement of these functional groups suggests potential for this molecule in diverse applications, from a building block in organic synthesis to a lead compound in drug discovery programs.
Physicochemical Properties
The fundamental physicochemical properties of 4-(Furan-2-yl)-2-methylphenol are crucial for its handling, formulation, and understanding its behavior in biological systems.
| Property | Value | Source |
| CAS Number | 1255638-84-6 | [1] |
| Molecular Formula | C₁₁H₁₀O₂ | [1] |
| Molecular Weight | 174.20 g/mol | [1] |
| Appearance | Predicted to be a solid at room temperature | |
| Solubility | Predicted to be soluble in organic solvents like methanol, ethanol, DMSO, and dichloromethane. Limited solubility in water. | |
| pKa | The phenolic hydroxyl group is expected to have a pKa in the range of 9-11, typical for substituted phenols. |
Synthesis of 4-(Furan-2-yl)-2-methylphenol
The most logical and efficient synthetic route to 4-(Furan-2-yl)-2-methylphenol is through a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura reaction. This powerful carbon-carbon bond-forming reaction is widely used in the synthesis of biaryl compounds due to its mild reaction conditions and tolerance of a wide range of functional groups.
The proposed synthesis involves the coupling of a suitably substituted phenol derivative with a furan-boron species. A likely pathway is the reaction of 4-bromo-2-methylphenol with 2-furylboronic acid.
Caption: Proposed Suzuki-Miyaura coupling for the synthesis of 4-(Furan-2-yl)-2-methylphenol.
Detailed Experimental Protocol (Adapted from Analogous Reactions)
This protocol is based on established procedures for Suzuki-Miyaura couplings of aryl halides with heteroaryl boronic acids.
Materials:
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4-Bromo-2-methylphenol
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2-Furylboronic acid
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Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])
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Base (e.g., anhydrous Potassium Carbonate [K₂CO₃])
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Degassed solvents (e.g., Toluene, Ethanol, and Water)
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Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
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Reaction Setup: To a dry Schlenk flask, add 4-bromo-2-methylphenol (1.0 eq.), 2-furylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
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Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
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Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
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Solvent Addition: Add a degassed solvent mixture, such as toluene/ethanol/water (e.g., in a 3:1:1 ratio), via syringe.
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Reaction: Heat the reaction mixture to a temperature between 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford pure 4-(Furan-2-yl)-2-methylphenol.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.40 | dd | 1H | H5' (Furan) |
| ~7.20-7.30 | m | 2H | Ar-H |
| ~6.90 | d | 1H | Ar-H |
| ~6.45 | dd | 1H | H3' (Furan) |
| ~6.30 | dd | 1H | H4' (Furan) |
| ~5.0-6.0 | br s | 1H | -OH |
| ~2.25 | s | 3H | -CH₃ |
Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~155.1 | C-O (Phenol) |
| ~154.5 | C2' (Furan) |
| ~142.3 | C5' (Furan) |
| ~130.5 | Ar-C |
| ~129.8 | Ar-C |
| ~126.0 | Ar-C |
| ~125.0 | Ar-C |
| ~115.8 | Ar-C |
| ~111.7 | C4' (Furan) |
| ~105.0 | C3' (Furan) |
| ~16.2 | -CH₃ |
Predicted IR Spectrum
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600-3200 | Broad | O-H stretch (phenolic) |
| ~3120 | Medium | C-H stretch (furan ring) |
| ~3050 | Medium | C-H stretch (aromatic) |
| ~2920 | Medium | C-H stretch (methyl) |
| ~1600, 1500 | Strong | C=C stretch (aromatic and furan rings) |
| ~1230 | Strong | C-O stretch (phenolic) |
| ~1015 | Strong | C-O-C stretch (furan ring) |
Predicted Mass Spectrum (EI)
The electron ionization mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z = 174. Key fragmentation patterns would likely involve the loss of a methyl group (M-15), a formyl group from the furan ring (M-29), or cleavage of the furan ring.
Chemical Reactivity
The reactivity of 4-(Furan-2-yl)-2-methylphenol is dictated by the interplay of its three key functional components: the phenolic hydroxyl group, the electron-rich aromatic system, and the furan ring.
Caption: Key reactivity sites of 4-(Furan-2-yl)-2-methylphenol.
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Phenolic Hydroxyl Group: This group can undergo typical reactions of phenols, such as O-alkylation, O-acylation, and esterification. It also imparts antioxidant properties to the molecule by acting as a hydrogen atom donor to scavenge free radicals.
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Phenolic Ring: The aromatic ring is activated towards electrophilic aromatic substitution by the hydroxyl and methyl groups. Reactions like halogenation and nitration are expected to occur at the positions ortho and para to the activating groups.
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Furan Ring: The furan ring is an electron-rich heterocycle and is susceptible to electrophilic substitution, typically at the C5' position. It can also participate in Diels-Alder reactions and is prone to ring-opening under strongly acidic conditions.
Potential Applications in Drug Development
The unique structural features of 4-(Furan-2-yl)-2-methylphenol make it an attractive scaffold for the development of new therapeutic agents.
Antioxidant and Anti-inflammatory Activity
Phenolic compounds are well-established antioxidants. The presence of the phenolic hydroxyl group in 4-(Furan-2-yl)-2-methylphenol suggests its potential to act as a radical scavenger, which is a key mechanism in combating oxidative stress-related diseases. Furan derivatives themselves have also been reported to possess antioxidant and anti-inflammatory properties[2]. The combination of these two moieties could lead to synergistic effects.
Bioactivation and Metabolic Considerations
It is crucial for drug development professionals to consider the metabolic fate of furan-containing compounds. The furan ring can undergo metabolic activation by cytochrome P450 enzymes to form reactive intermediates, such as epoxides or unsaturated dicarbonyls, which can lead to hepatotoxicity. This potential for bioactivation needs to be carefully evaluated in any drug discovery program involving this scaffold. Structural modifications to mitigate this risk, such as substitution on the furan ring, may be necessary.
Scaffold for Medicinal Chemistry
The 4-(Furan-2-yl)-2-methylphenol core can serve as a versatile starting point for the synthesis of a library of derivatives. The reactive sites on both the phenol and furan rings allow for the introduction of various functional groups to modulate the compound's physicochemical properties, pharmacokinetic profile, and biological activity.
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling 4-(Furan-2-yl)-2-methylphenol. Based on the safety data for structurally related phenols and aryl compounds, the following precautions are recommended:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves (e.g., nitrile or neoprene), and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes[3][4].
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Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
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First Aid:
Conclusion
4-(Furan-2-yl)-2-methylphenol is a compound with significant potential, stemming from the combined properties of its phenolic and furanoid components. Its synthesis is readily achievable through modern cross-coupling methodologies, and its structure offers multiple points for further chemical modification. While its potential as an antioxidant and a scaffold for medicinal chemistry is promising, careful consideration of its metabolic profile, particularly the potential for bioactivation of the furan ring, is essential for its successful application in drug development. This guide provides a solid foundation for researchers to understand and further explore the rich chemistry and potential applications of this intriguing molecule.
References
- Peterson, L. A. (2013). Reactive metabolites in the biotransformation of molecules containing a furan ring. Chemical research in toxicology, 26(1), 6-25.
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CP Lab Safety. (n.d.). 4-(Furan-2-yl)-2-methylphenol, 96% Purity, C11H10O2, 1 gram. Retrieved from [Link]
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CPAchem. (2019, May 16). Safety data sheet. Retrieved from [Link]
- Ghavipanjeh, F., Saeedi, M., & Shahsavari, Z. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Mini reviews in medicinal chemistry, 20(15), 1486–1504.
